molecular formula C7H11N3O2 B2571645 (methylamino)(1-methyl-1H-pyrazol-4-yl)acetic acid CAS No. 1218519-32-4

(methylamino)(1-methyl-1H-pyrazol-4-yl)acetic acid

Cat. No. B2571645
CAS RN: 1218519-32-4
M. Wt: 169.184
InChI Key: ONKSKYWQWGZOIN-UHFFFAOYSA-N
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Description

“(Methylamino)(1-methyl-1H-pyrazol-4-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are known for their diverse pharmacological effects .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that pyrazole derivatives have been studied for their anti-inflammatory effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as melting point analysis, 1H NMR, 13C NMR, and HRMS . Unfortunately, specific physical and chemical properties for “this compound” are not available.

properties

IUPAC Name

2-(methylamino)-2-(1-methylpyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-8-6(7(11)12)5-3-9-10(2)4-5/h3-4,6,8H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONKSKYWQWGZOIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(C1=CN(N=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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